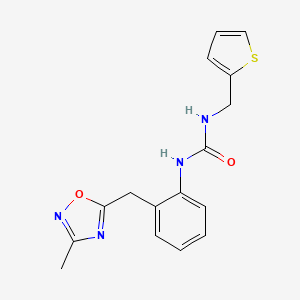

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a thiophen-2-ylmethyl moiety. Urea-based compounds are widely studied for their biological activities, particularly as enzyme inhibitors (e.g., kinases) due to their hydrogen-bonding capabilities . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the thiophen group may influence electronic properties and binding interactions .

Properties

IUPAC Name |

1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-11-18-15(22-20-11)9-12-5-2-3-7-14(12)19-16(21)17-10-13-6-4-8-23-13/h2-8H,9-10H2,1H3,(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPFZXANXIRERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic derivative that incorporates oxadiazole and thiophene moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 246.28 g/mol. The structure consists of an oxadiazole ring, a phenyl group, and a thiophene ring, which contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds related to This compound have shown efficacy against various strains of bacteria and fungi:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 µg/mL |

| 2 | Escherichia coli | 64 µg/mL |

| 3 | Candida albicans | 16 µg/mL |

These results suggest that the incorporation of the oxadiazole moiety enhances the antimicrobial potency of the compound .

Anticancer Activity

The compound has been evaluated for its potential anticancer effects. Studies have demonstrated that similar urea derivatives can inhibit tumor growth in various cancer cell lines:

The mechanism of action is believed to involve the inhibition of specific kinases that play critical roles in cell proliferation and survival .

Case Studies

Several case studies have highlighted the biological activity of compounds similar to This compound :

- Antitubercular Activity : A study reported that derivatives showed activity against Mycobacterium tuberculosis, with some compounds demonstrating effectiveness against drug-resistant strains .

- Antioxidant Properties : Compounds with similar structures were tested for antioxidant activity using TBARS assay, showing significant inhibition of lipid peroxidation .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application:

1. Anticancer Activity

Research indicates that derivatives of 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea show promising anticancer properties. For instance, compounds containing the oxadiazole moiety have been linked to significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a variety of pathogens. Studies have shown that modifications to the oxadiazole structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics .

3. Antioxidant Activity

The antioxidant properties of this compound are noteworthy. It has been shown to scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases . The structure of the compound allows for interactions that stabilize free radicals, thus reducing cellular damage.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

Study 1: Anticancer Efficacy

In vitro studies evaluated the anticancer activity against various human cancer cell lines. The results indicated that compounds derived from this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against common bacterial strains. The results showed significant inhibition zones in both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with several urea derivatives reported in the literature:

Key Observations :

Comparison :

Spectroscopic Characterization

Mass Spectrometry :

NMR Spectroscopy :

- The 1,2,4-oxadiazole ring in the target compound would produce characteristic signals at δ 8.5–9.5 ppm (aromatic protons), while the thiophen group’s protons resonate at δ 6.5–7.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.